molecular formula C11H24N2 B1523233 2-(Azepan-1-yl)-3-methylbutan-1-amine CAS No. 929343-30-6

2-(Azepan-1-yl)-3-methylbutan-1-amine

Cat. No.: B1523233
CAS No.: 929343-30-6
M. Wt: 184.32 g/mol
InChI Key: VCIIWOCBZLOOOM-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-3-methylbutan-1-amine is a chemical compound with the molecular formula C₁₂H₂₄N₂

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reductive amination of 2-(azepan-1-yl)acetonitrile with methylmagnesium bromide followed by hydrolysis. Another method involves the reaction of azepane with 3-methylbutan-1-amine under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which involve the use of catalysts such as Raney nickel or palladium on carbon under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-1-yl)-3-methylbutan-1-amine undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.

  • Reduction: Reduction reactions can reduce any present carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the azepane ring.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents like alkyl halides and strong bases are often used.

Major Products Formed:

  • Oxidation: Amides, nitriles, and carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted azepanes.

Scientific Research Applications

2-(Azepan-1-yl)-3-methylbutan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

2-(Azepan-1-yl)-3-methylbutan-1-amine is structurally similar to other amines such as 2-(azepan-1-yl)ethanol and 2-(azepan-1-yl)acetonitrile. its unique structural features, such as the presence of the 3-methylbutan-1-amine group, distinguish it from these compounds and contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 2-(Azepan-1-yl)ethanol

  • 2-(Azepan-1-yl)acetonitrile

  • 2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate

This comprehensive overview provides a detailed understanding of 2-(Azepan-1-yl)-3-methylbutan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(azepan-1-yl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIIWOCBZLOOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azepan-1-yl)-3-methylbutan-1-amine
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Reactant of Route 6
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